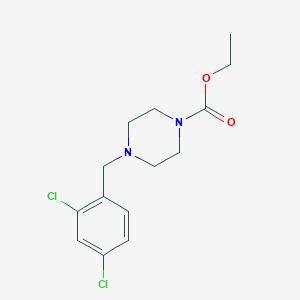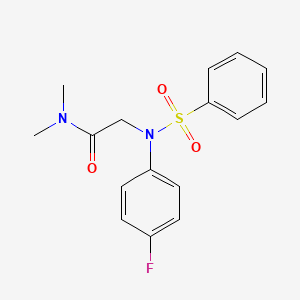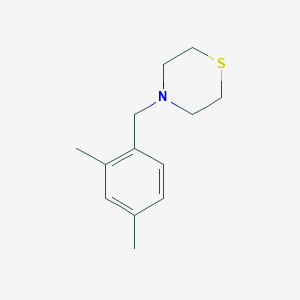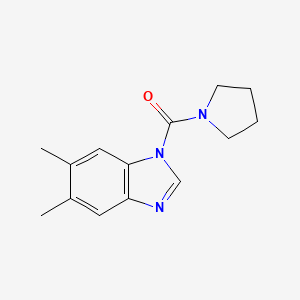
4-methoxy-N-methyl-3-nitro-N-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N-methyl-3-nitro-N-phenylbenzamide, also known as MNPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MNPA is a benzamide derivative that has been synthesized using different methods, including the reaction of 4-methoxy-N-methyl-3-nitroaniline with benzoyl chloride.
Wissenschaftliche Forschungsanwendungen
4-methoxy-N-methyl-3-nitro-N-phenylbenzamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. 4-methoxy-N-methyl-3-nitro-N-phenylbenzamide has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities, making it a potential candidate for the treatment of inflammatory diseases. 4-methoxy-N-methyl-3-nitro-N-phenylbenzamide has also been studied for its potential use as a diagnostic tool for detecting cancer cells.
Wirkmechanismus
The mechanism of action of 4-methoxy-N-methyl-3-nitro-N-phenylbenzamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in the inflammatory response. 4-methoxy-N-methyl-3-nitro-N-phenylbenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in the inflammatory response. 4-methoxy-N-methyl-3-nitro-N-phenylbenzamide has also been shown to inhibit the activity of lipoxygenase, an enzyme involved in the production of leukotrienes, which are also involved in the inflammatory response.
Biochemical and Physiological Effects
4-methoxy-N-methyl-3-nitro-N-phenylbenzamide has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities in animal models. 4-methoxy-N-methyl-3-nitro-N-phenylbenzamide has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 4-methoxy-N-methyl-3-nitro-N-phenylbenzamide has been shown to have a low toxicity profile in animal models, making it a potential candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
4-methoxy-N-methyl-3-nitro-N-phenylbenzamide has several advantages for lab experiments, including its low toxicity profile and its potential applications in various fields. However, 4-methoxy-N-methyl-3-nitro-N-phenylbenzamide has some limitations, including its low solubility in water, which can make it difficult to administer in vivo. 4-methoxy-N-methyl-3-nitro-N-phenylbenzamide also requires further studies to fully understand its mechanism of action and potential applications.
Zukünftige Richtungen
There are several future directions for the study of 4-methoxy-N-methyl-3-nitro-N-phenylbenzamide, including further studies on its mechanism of action and potential applications in various fields. 4-methoxy-N-methyl-3-nitro-N-phenylbenzamide has shown potential as a candidate for the treatment of inflammatory diseases, cancer, and other conditions. Further studies are needed to fully understand the potential of 4-methoxy-N-methyl-3-nitro-N-phenylbenzamide and to develop it into a viable therapeutic agent. Additionally, studies on the pharmacokinetics and pharmacodynamics of 4-methoxy-N-methyl-3-nitro-N-phenylbenzamide are needed to determine its optimal dosage and administration route.
Synthesemethoden
4-methoxy-N-methyl-3-nitro-N-phenylbenzamide can be synthesized through various methods, including the reaction of 4-methoxy-N-methyl-3-nitroaniline with benzoyl chloride in the presence of a base. The reaction results in the formation of 4-methoxy-N-methyl-3-nitro-N-phenylbenzamide, which can be purified using column chromatography. Other methods of synthesis include the reaction of 4-methoxy-N-methyl-3-nitroaniline with benzoyl isocyanate or benzoyl azide.
Eigenschaften
IUPAC Name |
4-methoxy-N-methyl-3-nitro-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-16(12-6-4-3-5-7-12)15(18)11-8-9-14(21-2)13(10-11)17(19)20/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQJWROCDJWENP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-methyl-3-nitro-N-phenylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[4-(4-isopropylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5805158.png)
![2-[3-(acetylamino)phenoxy]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5805163.png)

![2-methyl-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B5805178.png)
![N-[1,1-dimethyl-2-(1-piperidinyl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B5805186.png)



![N-[4-(cyanomethyl)phenyl]-2-fluorobenzamide](/img/structure/B5805214.png)
![tert-butyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5805221.png)
![N-[(benzylamino)carbonothioyl]-2,6-dimethoxybenzamide](/img/structure/B5805244.png)

